4,6-Diethylpyrimidine
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Overview
Description
4,6-Diethylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of a six-membered ring The presence of ethyl groups at positions 4 and 6 distinguishes this compound from other pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diethylpyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl acetoacetate with guanidine in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ethyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyrimidine derivatives with oxidized ethyl groups.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antiviral, antibacterial, and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as non-linear optical materials
Mechanism of Action
The mechanism of action of 4,6-Diethylpyrimidine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular pathways can vary depending on the target and the context of its use .
Comparison with Similar Compounds
4,6-Diethylpyrimidine can be compared with other pyrimidine derivatives, such as:
4,6-Dimethylpyrimidine: Similar structure but with methyl groups instead of ethyl groups.
2-Amino-4,6-dimethylpyrimidine: Contains an amino group at position 2, which can significantly alter its chemical properties and biological activity.
4,5-Dimethylpyrimidine: Another derivative with different substitution patterns, leading to distinct reactivity and applications.
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
4,6-diethylpyrimidine |
InChI |
InChI=1S/C8H12N2/c1-3-7-5-8(4-2)10-6-9-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
SNIXZMWZFNMADT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)CC |
Origin of Product |
United States |
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